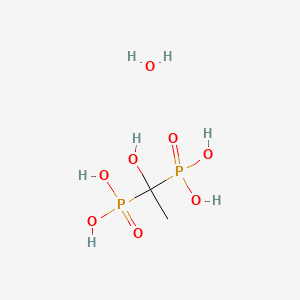

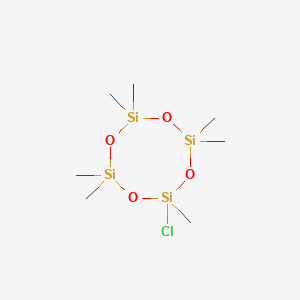

![molecular formula C8H7ClN2 B1367167 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-05-6](/img/structure/B1367167.png)

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Overview

Description

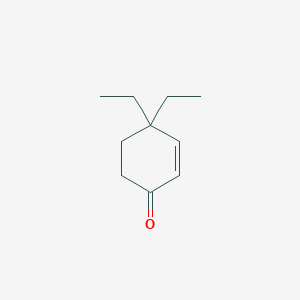

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .

Molecular Structure Analysis

The molecular weight of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is 166.61 . The SMILES string representation of this compound is CN1C=CC2=C(C=CN=C12)Cl . The InChI key is GYGRXUOVLHHEMC-UHFFFAOYSA-N .Scientific Research Applications

Cancer Therapeutics

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Abnormal activation of FGFR signaling is associated with the progression and development of several cancers, making it an attractive target for cancer therapy. Derivatives of this compound have been developed with potent activities against FGFR1, 2, and 3, showing potential as lead compounds for further optimization in cancer treatment .

Neurological Disorders

The structural similarity of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine to purine bases like adenine and guanine suggests its potential application in treating neurological disorders. Compounds with this core structure may interact with biological targets related to the nervous system, offering therapeutic benefits for neurodegenerative diseases and cognitive disorders .

Immune System Modulation

Pyrrolopyridine derivatives, including 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine , have been investigated for their effects on the immune system. These compounds could be used to modulate immune responses, potentially aiding in the treatment of autoimmune diseases and enhancing vaccine efficacy .

Antidiabetic Agents

Research has indicated that pyrrolopyridine derivatives can exhibit antidiabetic properties. By targeting specific pathways involved in glucose metabolism, these compounds may serve as a basis for developing new antidiabetic medications .

Antimycobacterial Activity

The antimycobacterial activity of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been explored, with findings suggesting their use in combating mycobacterial infections, such as tuberculosis. This application is particularly relevant given the rising concern over antibiotic-resistant strains of mycobacteria .

Antiviral Applications

Due to their structural complexity and ability to interact with various biological targets, pyrrolopyridine derivatives are being studied for their antiviral capabilities. They may inhibit the replication of viruses or interfere with viral entry into host cells, offering a pathway for the development of novel antiviral drugs .

Molecular Electronics

The electronic structure of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has been analyzed for its potential application in molecular electronics. Its charge distribution and topological features could be harnessed in the design of organic electronic devices .

Biochemical Research Tool

As a biochemical reagent, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is used in life science research to study biological materials or organic compounds. It serves as a versatile tool in the synthesis and analysis of complex biological systems .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name |

4-chloro-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRXUOVLHHEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505537 | |

| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

74420-05-6 | |

| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

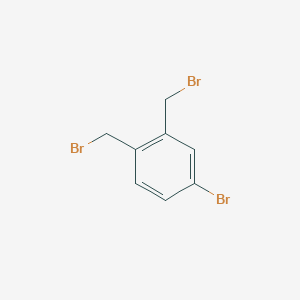

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

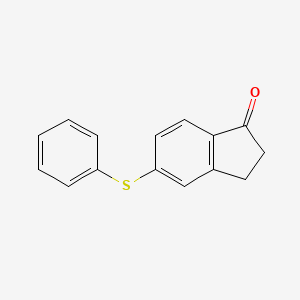

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)